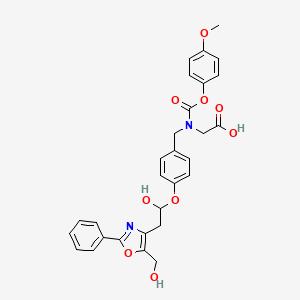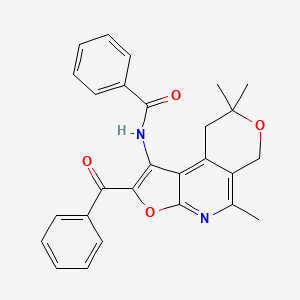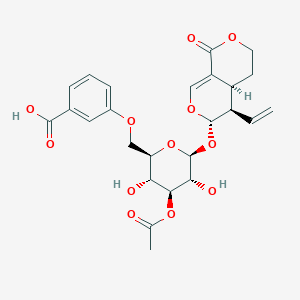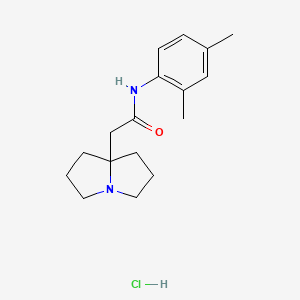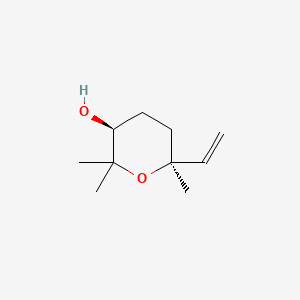
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is a chemical compound belonging to the class of oxanes It is characterized by the presence of an ethenyl group and a hydroxyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6-trimethyl-4H-pyran-4-one and ethenyl magnesium bromide.
Grignard Reaction: The ethenyl magnesium bromide is reacted with 2,2,6-trimethyl-4H-pyran-4-one under anhydrous conditions to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Purification: Employing techniques such as distillation or chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-ethenyl-2,2,6-trimethyloxan-3-one.
Reduction: Formation of 6-ethyl-2,2,6-trimethyloxan-3-ol.
Substitution: Formation of various substituted oxanes depending on the reagent used.
Applications De Recherche Scientifique
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the oxane ring and functional groups.
Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol: A stereoisomer with different spatial arrangement.
6-ethenyl-2,2,6-trimethyloxan-3-one: An oxidized derivative.
6-ethyl-2,2,6-trimethyloxan-3-ol: A reduced derivative.
Uniqueness
Structural Features: The specific stereochemistry of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol imparts unique properties.
Reactivity: The presence of both ethenyl and hydroxyl groups allows for diverse chemical reactions.
Propriétés
Numéro CAS |
14009-71-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
Clé InChI |
BCTBAGTXFYWYMW-WCBMZHEXSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H](C(O1)(C)C)O)C=C |
SMILES canonique |
CC1(C(CCC(O1)(C)C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


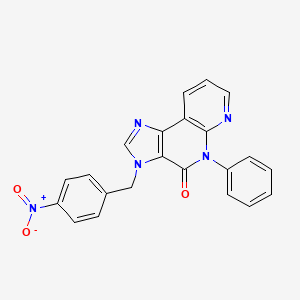
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)
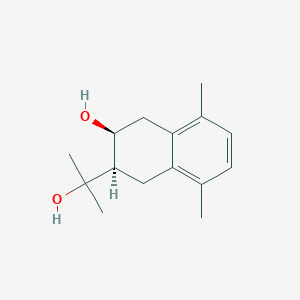

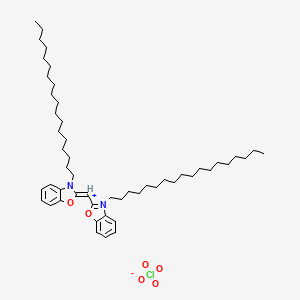
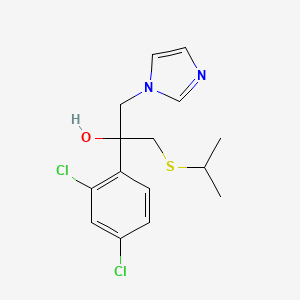


![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
